Quinine sulphate
Overview
Description
Synthesis Analysis
The total synthesis of quinine, a naturally-occurring antimalarial drug, was developed over a 150-year period . The development of synthetic quinine is considered a milestone in organic chemistry although it has never been produced industrially as a substitute for natural occurring quinine .Molecular Structure Analysis
Quinine sulphate has a molecular formula of CHNOS, an average mass of 746.912 Da, and a monoisotopic mass of 746.334961 Da .Chemical Reactions Analysis
Quinine sulphate can be titrated with 0.1N perchloric acid from a microburet to a yellow endpoint . In the USP Method, the ion pair agents Methanesulfonic Acid and Diethylamine are used in the Mobile Phase .Physical And Chemical Properties Analysis
Quinine sulphate has borderline solubility characteristics and, on the whole, is highly permeable . Thus, depending on the jurisdiction, it is assigned to Biopharmaceutics Classification System class I or II .Scientific Research Applications
Peritoneal Dialysis for Quinine Overdose Treatment : Quinine sulphate, known for its antimalarial properties, can have serious side effects, including sensitivity reactions and direct toxicity due to overdose. Peritoneal dialysis has been explored as a treatment method for quinine overdose, addressing its impact on the gastro-intestinal tract, central nervous system, retina, and cardio-vascular system (McKenzie, Mathew, & Bailie, 1968).
Cardiac Rhythm Management : Research has been conducted on the effects of quinine dihydrochloride and quinidine sulphate on patients with auriculoventricular dissociation and ventricular fibrillation. These compounds have been used to treat and prevent certain forms of transient ventricular tachycardias, though their efficacy is based on limited clinical experience and mostly hypothesis (Schwartz & Jezer, 1934).
Taste Masking for Pediatric Dosing : The development of quinine sulphate-loaded solid lipid nanoparticles via ultrasonic solvent emulsification technique has been explored. This approach aims to mask the bitter taste of quinine sulphate, improving patient compliance, especially among pediatric and geriatric populations. The formulation allows dose precision and adaptation according to body weight (Dandagi, Rath, Gadad, & Mastiholimath, 2014).
Meta-analysis of Quinine Efficacy in Nocturnal Leg Cramps : A meta-analysis of randomized, double-blind, crossover trials has been conducted to assess the efficacy of quinine sulphate compared with placebo in treating nocturnal leg cramps. Results showed a significant reduction in the number of cramps and nights with cramps when treated with quinine (Man‐Son‐Hing & Wells, 1995).
- quinine sulphate, making it more acceptable for oral consumption. The suspension was evaluated for various parameters, including taste, drug content, and drug release, showing promising results in taste masking and drug delivery (Rao, Motiwale, Satyanarayana, & Subrahmanyam, 2004).
Pharmacokinetics in Chronic Liver Disease : The pharmacokinetics of quinine were studied in patients with chronic liver disease. The research found significant prolongation in maximum concentration time and half-life of quinine in patients with liver disease, indicating altered pharmacokinetics in this patient group (Auprayoon et al., 1995).
Comparison of Different Quinine Salts : A study compared the bioavailability of quinine hydrochloride, sulphate, and ethyl carbonate salts, finding no significant differences in the plasma drug concentration-time profiles among these salts. This research provides insights into the efficacy of different quinine formulations (Jamaludin et al., 1988).
Pharmacokinetics and Pharmacodynamics in the Elderly : The kinetics and toxicity of quinine in the elderly, especially in non-insulin-dependent diabetics, were examined. This study found that absorption and elimination, as well as the volume of distribution and oral clearance of quinine, were comparable between diabetic and non-diabetic elderly groups (Dyer et al., 1994).
Pharmacokinetics in Pregnant Women with Malaria : Research on the pharmacokinetics of oral quinine in pregnant women with uncomplicated malaria in Uganda was conducted. This study aimed to understand the pharmacokinetic properties of quinine during pregnancy and found that neither gestational age nor trimester significantly influenced quinine pharmacokinetics (Kloprogge et al., 2014).
Safety And Hazards
Quinine has a number of potentially significant drug interactions, including with digoxin and warfarin . It also has significant toxicity in overdose, which can result in death or permanent visual loss . Quinine sulfate use for the treatment or prevention of nocturnal leg cramps may result in serious and life-threatening hematologic reactions, including thrombocytopenia and hemolytic uremic syndrome/thrombotic thrombocytopenic purpura (HUS/TTP) .
Future Directions
Given the possible serious side effects of treatment with quinine, the benefits and risks in patients taking this drug should be closely monitored . The results of this meta-analysis show that quinine sulphate is more effective than placebo in reducing the number of cramps experienced by patients . This analysis also suggests that dosing is cumulative, therefore a trial of at least four weeks of quinine may be necessary to show a beneficial effect .
properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWGALEIBILOG-VMJVVOMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859000 | |
Record name | Quinine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinine sulfate (2:1) | |
CAS RN |
804-63-7, 207671-44-1 | |
Record name | Quinine sulfate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kinin-szulfát | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUININE SULFATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XCR57IWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.